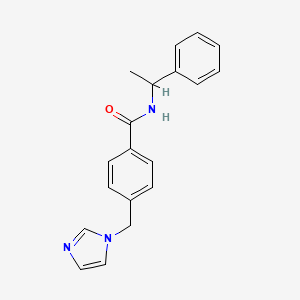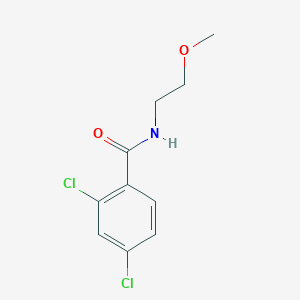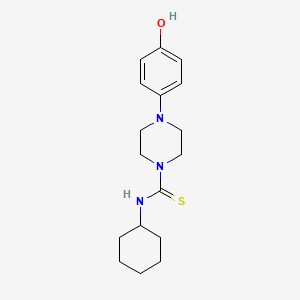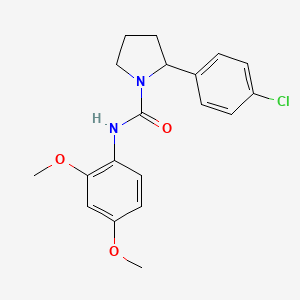![molecular formula C19H19BrN4O B6075271 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide, also known as BRP-7, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has attracted the attention of researchers due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, the limitations of this compound include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide. One area of interest is the development of more potent analogs of this compound with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of this compound in more detail, which could lead to the development of more targeted cancer therapies. Additionally, the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases, should be explored further.
In conclusion, this compound is a novel compound that has shown promising results in scientific research, particularly in the field of cancer research. Its unique chemical structure and potential therapeutic properties make it an interesting compound for further study. With continued research, this compound could potentially be developed into a valuable tool for scientific research and a potential candidate for cancer therapy.
Métodos De Síntesis
The synthesis of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide involves the reaction of 4-bromoaniline and indole-3-carboxaldehyde with butanohydrazide in the presence of a catalyst. This reaction results in the formation of a hydrazone compound, which is then further reacted with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research, where this compound has shown promising results as a potential anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-2-17(23-15-9-7-14(20)8-10-15)19(25)24-22-12-13-11-21-18-6-4-3-5-16(13)18/h3-12,17,21,23H,2H2,1H3,(H,24,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZFUILQIXFST-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)


![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)


![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)

